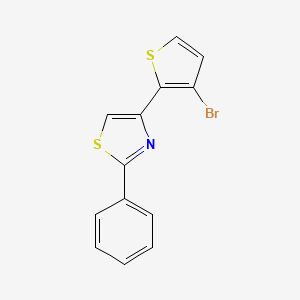
4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole" is a thiazole derivative, a class of compounds known for their significance in medicinal chemistry and drug discovery. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of a bromine atom and a phenyl group in the compound suggests potential for further chemical modifications, making it a versatile intermediate for various synthetic applications .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various synthetic protocols. For instance, the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported for the chemoselective preparation of bromodifluoromethyl thiazoles, which could potentially be adapted for the synthesis of related compounds . Another method involves a three-step procedure including cyclization, chlorination, and nucleophilic substitution reactions, which could be relevant for the synthesis of the compound . Additionally, regioselective synthesis approaches have been proposed for related thieno and thiazolo pyridines, which might offer insights into the synthesis of "4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole" .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized by various spectroscopic techniques such as NMR, MS, and IR, as well as by X-ray diffraction analysis. For example, the structure of a related compound, 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline, was confirmed using these methods, indicating that similar approaches would be applicable for the compound of interest . The crystal structure of 2-bromo-4-phenyl-1,3-thiazole, a closely related molecule, shows that the thiazole and phenyl rings are slightly inclined to each other, and the crystal packing is characterized by π-π interactions and short intermolecular contacts .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are facilitated by the presence of a bromine atom, as well as condensation reactions. For instance, a one-pot, four-component condensation reaction has been described for the synthesis of pyrazolyl-thiazolyl derivatives . The reactivity of the bromine atom in the thiazole ring could be exploited in similar multi-component reactions to synthesize a wide array of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. The presence of halogen atoms, such as bromine, can affect the compound's reactivity, boiling point, and solubility. The crystal packing and intermolecular interactions, such as hydrogen bonding networks and π-π interactions, can also impact the compound's melting point and stability . The specific properties of "4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole" would need to be determined experimentally, but insights can be drawn from the reported properties of similar compounds.
Scientific Research Applications
Fungicidal Properties
- Thiazole derivatives, including compounds similar to "4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole," have been explored for their fungicidal properties. The presence of a bromo group in the thiazole nucleus is thought to enhance these properties. This insight is based on the cyclic grouping —N—C—S— present in some well-known fungicides, suggesting that the introduction of bromine could augment fungicidal activities (Mahapatra, 1956).
Synthesis of Heterocycles
- Novel synthetic pathways involving bromo-thienyl thiazole derivatives have been developed for the regioselective synthesis of thieno[3,2-b]pyridines and thiazolo[4,5-b]pyridines, highlighting the role of these compounds in expanding the chemistry of heterocyclic compounds (Ivanov et al., 1996).
Interaction with Amines
- The interaction of bromo-thienyl butenone derivatives with tertiary amines leading to the formation of di(2-thienyl)azolo[a]pyridinium derivatives suggests potential applications in the synthesis of complex heterocyclic structures (Potikha et al., 2010).
Antimicrobial Properties
- New thiazole derivatives substituted with a 2,5-dichloro thienyl group have shown promising antifungal and antibacterial activities. This demonstrates the potential of thiazole compounds in the development of new antimicrobial agents (Sarojini et al., 2010).
Photochromic Behavior and Magnetic Relaxation
- Studies on bisthienylethene-cobalt(II) complexes, incorporating thienyl groups, have revealed slow magnetic relaxation and photochromic behavior, indicating potential applications in materials science and molecular electronics (Cao et al., 2015).
properties
IUPAC Name |
4-(3-bromothiophen-2-yl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS2/c14-10-6-7-16-12(10)11-8-17-13(15-11)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZFLFOAWTOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-2-thienyl)-2-phenyl-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B2509669.png)
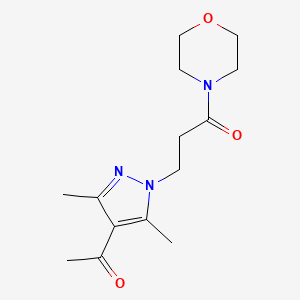
![1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide](/img/no-structure.png)
![Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B2509672.png)
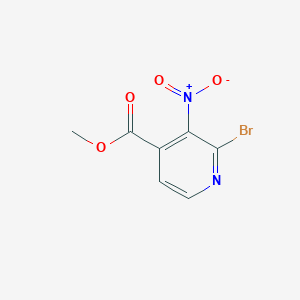
![6-Methyl-2-[[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2509674.png)
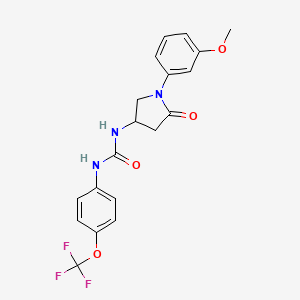
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2509681.png)
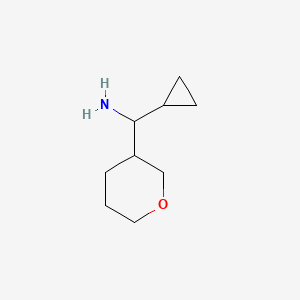
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2509683.png)
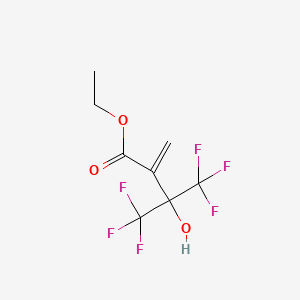
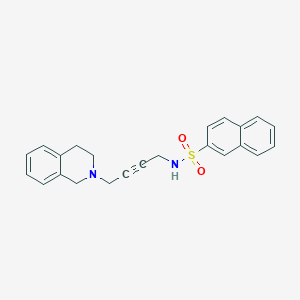
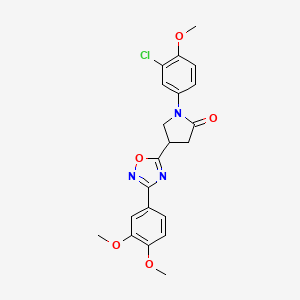
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2509690.png)